2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Scaffolds

CAS 1343335-87-4 provides an unsubstituted pyrimidine core, avoiding steric/electronic interference from pre-existing substituents found in methylated analogs. This enables systematic, stepwise derivatization for de novo SAR in kinase inhibitor programs—validated ERK1/2 inhibitor scaffold (IC50 0.11/0.08 nM) with in vivo antitumor efficacy. With documented discontinuation of related thiophene-pyrimidine carboxylic acids, secure your supply from actively stocking vendors at 95% purity, sealed dry, 2–8°C. Ideal for EGFR T790M/L858R mutant and ERK inhibitor lead optimization.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
CAS No. 1343335-87-4
Cat. No. B1445138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
CAS1343335-87-4
Molecular FormulaC9H6N2O2S
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)O)C2=CSC=C2
InChIInChI=1S/C9H6N2O2S/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13)
InChIKeyWBIGPXIQZKIXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) – A Versatile Thiophene-Pyrimidine Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) is a heterocyclic organic compound comprising a pyrimidine core substituted at the 2-position with a thiophen-3-yl moiety and bearing a carboxylic acid functionality at the 4-position . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry, particularly in the development of kinase inhibitors targeting oncology and autoimmune disease pathways [1]. With a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol, it offers a well-defined scaffold for structure-activity relationship (SAR) exploration via derivatization of the carboxylic acid group .

Why 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) Cannot Be Simply Interchanged with Close Analogs


Within the thiophene-pyrimidine carboxylic acid class, seemingly minor structural modifications—such as the position of the thiophene attachment, the location of the carboxylic acid group, or the presence of additional substituents—can profoundly alter the compound's electronic properties, conformational preferences, and capacity for downstream derivatization [1]. For instance, shifting the carboxylic acid from the 4-position to the 2-position of the pyrimidine ring changes the geometry of available coupling vectors, while moving the thiophene from the 3-yl to the 2-yl isomer modifies the orientation of the sulfur atom relative to the pyrimidine nitrogen atoms . Furthermore, SAR studies on related thieno[2,3-d]pyrimidine systems demonstrate that the exact positioning of the carboxylic acid group critically impacts both synthetic accessibility and the biological activity profile of derived inhibitors [2]. These differences preclude generic substitution and necessitate compound-specific evaluation for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) Against Closest Analogs


Structural Isomer Comparison: 2-(Thiophen-3-yl) vs. 2-(Thiophen-2-yl) Substitution Alters Heteroatom Orientation for Metal Coordination and π-Stacking

The thiophen-3-yl substitution in 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) positions the sulfur atom at the meta-like position of the thiophene ring, whereas the thiophen-2-yl analog (CAS 1342031-91-7) places sulfur adjacent to the pyrimidine attachment point . This geometric difference alters the vector of the sulfur lone pair electrons and the dipole moment of the molecule. In kinase inhibitor design, sulfur orientation can influence hydrogen bonding with backbone amides and coordination to metal ions in ATP-binding pockets [1]. Class-level SAR analysis of thiophene-pyrimidine EGFR inhibitors demonstrates that the position of the thiophene sulfur directly impacts the binding pose and inhibitory potency against mutant EGFR kinases [2]. While direct comparative IC50 data for the free carboxylic acid precursors are not reported, the divergent downstream SAR trajectories underscore the importance of selecting the appropriate isomer at the building block stage.

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Scaffolds

Regioisomeric Carboxylic Acid Positioning: 4-Carboxylic Acid (CAS 1343335-87-4) vs. 2-Carboxylic Acid (CAS 2138218-02-5) Affords Distinct Coupling Geometry

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) features the carboxylic acid at the 4-position of the pyrimidine ring, directly adjacent to one of the ring nitrogen atoms . In contrast, 5-(thiophen-3-yl)pyrimidine-2-carboxylic acid (CAS 2138218-02-5) places the carboxylic acid at the 2-position between the two pyrimidine nitrogen atoms [1]. This regioisomeric difference produces distinct vectors for amide bond formation and influences the electronic environment of the carboxylic acid (pKa) due to proximity to basic nitrogen atoms. Class-level evidence from thieno[2,3-d]pyrimidine systems demonstrates that 2-carboxylic acid derivatives generally exhibit a broader range of pharmacological activity and greater synthetic accessibility compared to their 4-carboxylic acid counterparts [2]. The 4-carboxylic acid scaffold of the target compound may, however, confer improved metabolic stability in certain contexts due to attenuated recognition by conjugating enzymes.

Amide Coupling Fragment-Based Drug Discovery Synthetic Methodology

Methyl Substitution Impact: Unsubstituted Scaffold (CAS 1343335-87-4) vs. 6-Methyl Analog (CAS 1341442-92-9) Offers Greater Synthetic Flexibility

2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) lacks a methyl substituent at the pyrimidine 6-position, whereas the analog 6-methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1341442-92-9) introduces a methyl group that alters steric bulk and lipophilicity [1]. The unsubstituted scaffold of CAS 1343335-87-4 provides a cleaner starting point for SAR exploration, allowing medicinal chemists to introduce substituents selectively rather than working around a pre-installed methyl group. In related thiophene-pyrimidine EGFR inhibitors, the presence or absence of methyl groups on the pyrimidine core has been shown to modulate antiproliferative activity by factors exceeding 10-fold across different mutant kinase variants [2]. The unsubstituted core therefore serves as a more versatile platform for systematic SAR campaigns.

Structure-Activity Relationship Lead Optimization Synthetic Versatility

Comparative Synthetic Availability: Market Discontinuation of Closely Related Analogs Highlights Procurement Stability of CAS 1343335-87-4

Several structurally related thiophene-pyrimidine carboxylic acids have been discontinued by commercial suppliers, including 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid and certain ester derivatives of the target scaffold . In contrast, 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) remains actively stocked by multiple reputable vendors including AKSci, Leyan, and Chemscene, with specified purity of 95% . This ongoing commercial availability reduces procurement risk and ensures research continuity for multi-year medicinal chemistry programs. The compound is supplied with standardized storage recommendations (sealed, dry, 2–8°C) and ambient temperature shipping, facilitating consistent handling across different research sites .

Chemical Sourcing Supply Chain Reliability Research Continuity

Kinase Inhibitor Scaffold Potential: Thiophen-3-yl Pyrimidines Yield Sub-Nanomolar ERK1/2 Inhibitors (Class-Level Potency Benchmark)

Recent preclinical studies on (thiophen-3-yl)aminopyrimidine derivatives—which share the same thiophen-3-yl pyrimidine core motif as CAS 1343335-87-4—have demonstrated exceptional potency as ERK1/2 inhibitors. Specifically, compound 36c exhibited ERK1/2 IC50 values of 0.11 nM and 0.08 nM respectively, and showed potent antitumor efficacy in vivo against triple-negative breast cancer and colorectal cancer models harboring BRAF and RAS mutations [1]. This sub-nanomolar potency benchmark establishes the thiophen-3-yl pyrimidine scaffold as a privileged chemotype for targeting the MAPK pathway. While the free carboxylic acid (CAS 1343335-87-4) itself is not the active inhibitor, it serves as a key intermediate for accessing this validated pharmacophore class.

ERK1/2 Inhibition MAPK Pathway Oncology Drug Discovery

Recommended Research Applications for 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1343335-87-4) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Programs Targeting the MAPK Pathway (ERK1/2)

The thiophen-3-yl pyrimidine core of CAS 1343335-87-4 is a validated privileged scaffold for ERK1/2 inhibition, with derivatives demonstrating sub-nanomolar potency (IC50 = 0.11/0.08 nM) and in vivo antitumor efficacy [1]. Medicinal chemistry teams developing next-generation ERK inhibitors for BRAF- or RAS-mutant cancers should prioritize this building block for SAR exploration via amide coupling at the 4-carboxylic acid position.

EGFR Tyrosine Kinase Inhibitor Design Overcoming T790M Resistance Mutations

Thiophene-pyrimidine derivatives have demonstrated activity against EGFR T790M and L858R/T790M mutant kinases implicated in non-small cell lung cancer resistance [2]. The unsubstituted pyrimidine core of CAS 1343335-87-4 provides a flexible starting point for systematic introduction of substituents that modulate potency against these clinically relevant mutant forms, with prior SAR studies indicating >10-fold activity differences based on pyrimidine substitution patterns [2].

Systematic Structure-Activity Relationship (SAR) Campaigns Requiring a Clean, Unsubstituted Scaffold

Unlike methyl-substituted analogs such as 6-methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid (CAS 1341442-92-9), CAS 1343335-87-4 presents an unsubstituted pyrimidine core, enabling medicinal chemists to introduce substituents in a controlled, stepwise fashion without the confounding influence of pre-existing steric or electronic perturbations [3]. This makes it the preferred building block for de novo SAR exploration in lead optimization.

Multi-Year Medicinal Chemistry Programs Requiring Stable, Long-Term Chemical Supply

Given the documented discontinuation of several closely related thiophene-pyrimidine carboxylic acid analogs , procurement of CAS 1343335-87-4 from actively stocking vendors (AKSci, Leyan, Chemscene) with defined 95% purity and standardized storage conditions (sealed, dry, 2–8°C) mitigates supply chain risk and ensures research continuity across extended project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.